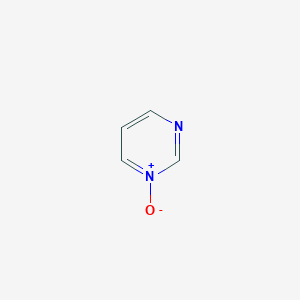

嘧啶 N-氧化物

描述

Pyrimidine N-oxide is an aromatic heterocyclic organic compound that features a pyrimidine ring with an oxygen atom bonded to one of the nitrogen atoms

科学研究应用

Pyrimidine N-oxide has a wide range of applications in scientific research:

作用机制

Target of Action

Pyrimidine N-oxide, also known as Pyrimidine 1-oxide, is a class of compounds that can activate certain kinds of Lewis acidic parts of molecules . They are known to interact with various targets, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins . These targets play crucial roles in various biological processes, including inflammation and immune response .

Mode of Action

Pyrimidine N-oxides act as mild Lewis bases, increasing the reactivity of the nucleophilic part of molecules towards various reactions with electrophiles . They are known to inhibit the expression and activities of certain vital inflammatory mediators . In addition, they can be activated via N-oxidation, followed by a second oxidative process that opens the pyrimidine ring to form a formamide intermediate .

Biochemical Pathways

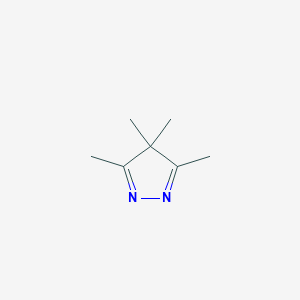

Pyrimidine N-oxides are involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . They are also known to affect the pyrimidine metabolism, which changes under a variety of conditions . The biotransformation of pyrimidine to a pyrazole for GNE-892 proceeds through multiple steps from the likely precursor, pyrimidine N-oxide .

Pharmacokinetics

The pharmacokinetics of Pyrimidine N-oxides is complex and involves several metabolic steps. The compound is activated via N-oxidation, followed by a second oxidative process that opens the pyrimidine ring to form a formamide intermediate . After hydrolysis of the formamide, a carbon is lost as formic acid, together with ring closure to form the pyrazole ring .

Result of Action

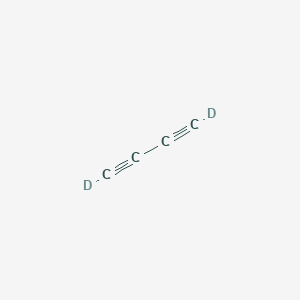

The result of Pyrimidine N-oxide’s action is the formation of various products depending on the reaction conditions . For instance, in the presence of gold (I), it enables the oxidation of alkynes to 1,2-dicarbonyls . It is also known to have anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Action Environment

The action of Pyrimidine N-oxides can be influenced by various environmental factors. For instance, the gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls occurs in the absence of any acid additives and under mild conditions . Furthermore, the reactions occur in chlorinated solvent and aqueous medium, showing applications in peptide chemistry .

生化分析

Biochemical Properties

Pyrimidine N-oxide is involved in various biochemical reactions. It has been synthesized via mild oxidation reactions . The bond length of N1-O1 is 1.377(2) Å, which is longer than that in 2·H2O .

Molecular Mechanism

It is known that the compound is synthesized via mild oxidation reactions

Temporal Effects in Laboratory Settings

In laboratory settings, Pyrimidine N-oxide shows high thermal stability

准备方法

Synthetic Routes and Reaction Conditions: Pyrimidine N-oxide can be synthesized through the oxidation of pyrimidine using various oxidizing agents. Common methods include:

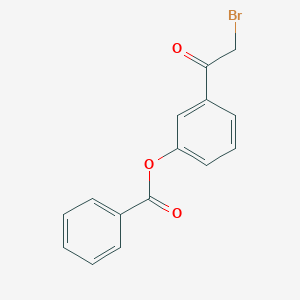

Oxidation with Peracids: Peracetic acid and perbenzoic acid are frequently used oxidizing agents for the preparation of pyrimidine N-oxide.

Urea-Hydrogen Peroxide Complex: This method involves the use of a urea-hydrogen peroxide complex, which is a stable and easily handled reagent.

Sodium Percarbonate: This reagent, in the presence of catalysts such as methylrhenium trioxide, can efficiently oxidize pyrimidine to its N-oxide form.

Industrial Production Methods: Industrial production of pyrimidine N-oxide typically involves continuous flow processes using packed-bed microreactors. These methods offer higher efficiency, safety, and environmental benefits compared to traditional batch reactors .

化学反应分析

Types of Reactions: Pyrimidine N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can convert pyrimidine N-oxide back to pyrimidine.

Substitution: Electrophilic substitution reactions can occur at positions adjacent to the N-oxide group.

Common Reagents and Conditions:

Oxidizing Agents: Peracids, urea-hydrogen peroxide complex, sodium percarbonate.

Reducing Agents: Common reducing agents include hydrogen gas in the presence of a catalyst.

Substitution Reagents: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products:

Oxidation Products: Higher-order N-oxides and other oxidized derivatives.

Reduction Products: Pyrimidine and its derivatives.

Substitution Products: Substituted pyrimidine N-oxides with various functional groups.

相似化合物的比较

Pyridine N-oxide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Quinoline N-oxide: Contains a fused benzene and pyridine ring system.

Isoquinoline N-oxide: Similar to quinoline N-oxide but with a different arrangement of nitrogen atoms.

Uniqueness: Pyrimidine N-oxide is unique due to its specific ring structure and the position of the N-oxide group, which imparts distinct chemical and biological properties compared to other N-oxides .

属性

IUPAC Name |

1-oxidopyrimidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-6-3-1-2-5-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZGLXOADHKTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C[N+](=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168856 | |

| Record name | Pyrimidine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17043-94-6 | |

| Record name | Pyrimidine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of pyrimidine N-oxide?

A1: Pyrimidine N-oxide has the molecular formula C4H4N2O and a molecular weight of 96.09 g/mol.

Q2: How can pyrimidine N-oxides be synthesized?

A2: Pyrimidine N-oxides can be synthesized through various methods:* N-oxidation of pyrimidines: This is a common method using organic peroxy acids like m-chloroperbenzoic acid. [] The position of the N-oxide group can be determined using spectroscopic methods, particularly NMR. []* Reaction of enamides with hydroxylamine hydrochloride: This method provides pyrimidine N-oxides under mild conditions. []* LANCA three-component reaction followed by cyclocondensation: This sequence, involving lithiated alkoxyallenes, nitriles, and carboxylic acids, generates diverse β-ketoenamides, which then react with hydroxylamine hydrochloride to yield various pyrimidine N-oxides. [, ]* Heterocyclic rearrangements: N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones can rearrange in the presence of anionic reagents in ethanol to form pyrimidine N-oxides. [] Similarly, ring opening of [, , ]oxadiazolo[2,3-a]pyrimidinium systems offers another route to these compounds. [, ]

Q3: What spectroscopic data can be used to characterize pyrimidine N-oxides?

A3: Several spectroscopic methods are helpful in characterizing pyrimidine N-oxides: * NMR spectroscopy: This technique is vital for determining the position of the N-oxide group in pyrimidine N-oxides. [] 1H-NMR, 13C-NMR, and 15N-NMR, especially in conjunction with lanthanide shift reagents or HMBC experiments, offer valuable structural information. [, , ]* Infrared (IR) spectroscopy: This method is particularly useful for analyzing the characteristic N–O stretching frequencies of pyrimidine N-oxides, which typically appear as strong absorptions between 1250 and 1350 cm−1. The position of this band is influenced by substituents on the pyrimidine ring. []

Q4: How does the N-oxide group influence the reactivity of pyrimidines?

A4: The N-oxide group significantly enhances the reactivity of pyrimidines towards nucleophilic reagents due to its electron-withdrawing nature, making the ring more electron-deficient. []

Q5: What types of reactions are characteristic of pyrimidine N-oxides?

A5: Pyrimidine N-oxides undergo a variety of reactions, including:

- Nucleophilic substitutions: The electron-deficient nature of pyrimidine N-oxides makes them susceptible to attack by nucleophiles. These reactions can lead to substitution of halogens, alkoxy groups, or other leaving groups. [, , ]

- Ring transformations: Under certain conditions, pyrimidine N-oxides can undergo ring transformations to form other heterocycles, such as isoxazoles. These transformations often involve nucleophilic attack at a ring carbon atom followed by ring opening and reclosure. [, , ]

- Boekelheide rearrangements: Pyrimidine N-oxides with a methyl group can undergo this rearrangement in the presence of acylating agents like acetic anhydride. The methyl group is converted to an acetoxymethyl group, offering a route to 4-acetoxymethyl-substituted pyrimidines. [, , ]

- Reissert-Henze reaction: Pyrimidine N-oxides can react with trimethylsilyl cyanide in a modified Reissert-Henze reaction. This reaction introduces a cyano group at either the 2- or 6-position of the pyrimidine ring, depending on the substitution pattern of the starting N-oxide. []

Q6: How does the presence of substituents affect the reactivity of pyrimidine N-oxides?

A6: Substituents significantly influence the reactivity of pyrimidine N-oxides. For example:

- Electron-withdrawing groups at the 4-position can activate the ring towards nucleophilic attack, facilitating reactions like amino-dechlorination. []

- Bulky substituents can hinder certain reactions or influence regioselectivity. [, , ]

- The presence of a methyl group at the 6-position can lead to deprotonation under basic conditions, impacting the charge distribution within the ring and altering the reaction pathway. []

Q7: What are some potential applications of pyrimidine N-oxides?

A7: Pyrimidine N-oxides have garnered interest for various applications, including:

- Pharmaceuticals: Minoxidil, a pyrimidine N-oxide, is a well-known example used as an antihypertensive agent and for hair growth stimulation. [, ] Their diverse reactivity makes them attractive building blocks for synthesizing a wide range of biologically active compounds.

- Ligands in coordination chemistry: The N-oxide oxygen atom can act as a bridging ligand, enabling the formation of coordination polymers with interesting magnetic and luminescent properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)

![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)

![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)

![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)